2H-Pyrrole, 2,2-dimethyl-, 1-oxide

Description

Introduction to 2H-Pyrrole, 2,2-Dimethyl-, 1-Oxide

Systematic Nomenclature and Structural Identification

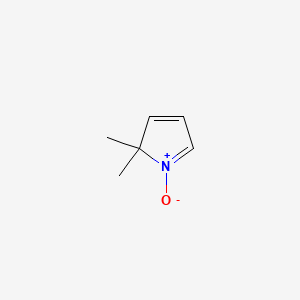

This compound is systematically named according to IUPAC guidelines as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). Its molecular formula, C₆H₁₁NO , corresponds to a molecular weight of 113.16 g/mol . The compound’s structure consists of a partially saturated pyrrole ring (pyrroline) with two methyl groups at the 5-position and an N-oxide functional group (Figure 1).

Table 1: Key Identifiers of DMPO

| Property | Value | Source |

|---|---|---|

| CAS Number | 3317-61-1 | |

| Molecular Formula | C₆H₁₁NO | |

| Molecular Weight | 113.16 g/mol | |

| Synonyms | 5,5-Dimethyl-1-pyrroline-N-oxide, DMPO, 2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide |

The compound’s planar structure and electron-deficient nitrone group enable its reactivity with free radicals, forming stable spin adducts detectable via electron spin resonance (ESR) spectroscopy.

Historical Context of Pyrroline N-Oxide Derivatives in Chemical Research

Pyrroline N-oxide derivatives emerged as critical tools in radical chemistry during the late 20th century. DMPO, first synthesized in the 1970s, gained prominence for its ability to trap short-lived oxygen- and nitrogen-centered radicals in aqueous and biological systems. Early studies, such as those by Wang and Zweier (1996), utilized DMPO to quantify nitric oxide and peroxynitrite in post-ischemic cardiac tissue, demonstrating its utility in elucidating oxidative stress mechanisms.

The compound’s synthesis typically involves the oxidation of 5,5-dimethylpyrroline with hydrogen peroxide or meta-chloroperbenzoic acid, a method refined over decades to improve yield and purity. Its adoption in biomedical research accelerated due to its low toxicity and compatibility with lipid bilayers, enabling in vivo applications such as tracking radical generation in inflammatory models.

Position Within Nitrone Spin Trap Family

Nitrone spin traps are classified by their ability to stabilize free radicals through covalent adduct formation. DMPO occupies a unique niche due to its water solubility and enhanced stability compared to non-polar analogues like phenyl-N-tert-butylnitrone (PBN).

Table 2: Comparison of DMPO with Other Nitrone Spin Traps

| Property | DMPO | PBN |

|---|---|---|

| Solubility | Water-soluble | Lipid-soluble |

| Radical Adduct Stability | Moderate (hours) | Low (minutes) |

| Primary Applications | Biological systems, ESR | Organic solvents |

| Detection Sensitivity | High for superoxide, hydroxyl | Broad-spectrum |

DMPO’s specificity for hydroxyl (- OH) and superoxide (- O₂⁻) radicals makes it indispensable in studying oxidative damage pathways. For instance, its adduct with hydroxyl radicals (DMPO-OH) exhibits a distinct ESR signal, enabling precise quantification in complex matrices like cell lysates. Recent advancements, such as hybrid nanogels incorporating DMPO, highlight its evolving role in chemodynamic therapies targeting reactive oxygen species.

Properties

IUPAC Name |

2,2-dimethyl-1-oxidopyrrol-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(2)4-3-5-7(6)8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREIKZMTRKJDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC=[N+]1[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217320 | |

| Record name | 2H-Pyrrole, 2,2-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67036-02-6 | |

| Record name | 2H-Pyrrole, 2,2-dimethyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067036026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyrrole, 2,2-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reactions

One effective method for synthesizing this compound involves cyclizing suitable precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-1-phenylpent-4-en-1-one oxime with various electrophiles can lead to the formation of pyrrole derivatives through cyclization processes.

Oxidation Reactions

Oxidation is another crucial step in synthesizing this compound. For example, the oxidation of specific dihydropyrrole derivatives using oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide can yield the corresponding pyrrole oxide.

Functional Group Transformations

Functional group transformations are essential for modifying existing compounds into the desired pyrrole structure. For instance, nitration followed by reduction can be employed to introduce necessary substituents that facilitate further reactions leading to pyrrole formation.

Detailed Synthesis Pathways

The following sections detail specific synthesis pathways documented in literature for preparing this compound.

Synthesis via Cyclization of Oximes

A notable synthesis method involves the cyclization of oxime derivatives. The general procedure includes:

Reagents :

- N-hydroxybenzimidoyl chloride

- Triethylamine

- DMF (Dimethylformamide)

-

- Combine N-hydroxybenzimidoyl chloride with triethylamine in DMF.

- Add oxime dropwise while stirring at room temperature.

- Quench the reaction with water and extract with dichloromethane.

- Purify the product through column chromatography.

This method has been reported to yield significant amounts of pyrrole derivatives with good purity levels.

Oxidative Cyclization Method

Another effective method is oxidative cyclization using hydrogen peroxide as an oxidant:

Reagents :

- Dihydropyrroles

- Hydrogen peroxide

- Acetic acid as a solvent

-

- Dissolve dihydropyrroles in acetic acid.

- Slowly add hydrogen peroxide while maintaining the temperature.

- Monitor the reaction progress via TLC (Thin Layer Chromatography).

- Isolate and purify the product after completion.

This method offers a straightforward approach to introducing oxygen functionality into the pyrrole ring.

Comparative Analysis of Synthesis Methods

The following table summarizes various synthesis methods for preparing this compound along with their yields and conditions:

| Method | Yield (%) | Key Reagents | Conditions |

|---|---|---|---|

| Cyclization of Oximes | ~75 | N-hydroxybenzimidoyl chloride | Room temperature |

| Oxidative Cyclization | ~80 | Hydrogen peroxide | Acetic acid solvent |

| Functional Group Transformation | Variable | Various electrophiles | Depends on specific transformations |

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 2,2-dimethyl-, 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyrrole compound.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

Oxidation: Higher-order N-oxides.

Reduction: 2,2-dimethyl-3,4-dihydro-2H-pyrrole.

Substitution: N-substituted pyrroles.

Scientific Research Applications

Applications in Organic Chemistry

1. Free Radical Scavenger

One of the primary applications of 2H-Pyrrole, 2,2-dimethyl-, 1-oxide is as a free radical scavenger. Studies have demonstrated that this compound effectively traps superoxide and hydroxyl radicals, making it valuable in research focused on oxidative stress and related physiological processes. For instance, it has been shown to form stable spin adducts with radicals in phosphate buffer solutions at varying pH levels .

2. Spin Trapping Agent

The compound's ability to stabilize free radicals has led to its use as a spin trapping agent in electron spin resonance (ESR) spectroscopy. It exhibits greater persistence compared to other spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide), which enhances its utility in studying radical mechanisms in chemical reactions .

Applications in Materials Science

1. Supercritical Fluid Processing

Recent studies have explored the use of supercritical fluids (SCF) in processing materials involving 2H-Pyrrole derivatives. The compound's properties allow for effective exfoliation and dispersion of two-dimensional materials such as graphene and transition metal dichalcogenides (TMDs). This application is particularly relevant for developing nanocomposites with enhanced mechanical and electrical properties .

2. Polymer Chemistry

In polymer chemistry, 2H-Pyrrole derivatives are utilized as monomers or additives to enhance the properties of polymers. Their incorporation can lead to improved thermal stability and mechanical strength in polymer matrices .

Biological Applications

1. Cytotoxicity Studies

Research has indicated that derivatives of 2H-Pyrrole exhibit promising cytotoxic effects against various cancer cell lines. These findings suggest potential applications in drug development and therapeutic strategies targeting cancer cells . The mechanisms underlying these effects are still under investigation but may involve the modulation of oxidative stress pathways.

2. Antioxidant Properties

The antioxidant properties of this compound have been leveraged in biological studies aimed at understanding its role in protecting cells from oxidative damage. Its effectiveness as a radical scavenger positions it as a candidate for further exploration in health-related applications .

Case Studies

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 2,2-dimethyl-, 1-oxide involves its ability to interact with various molecular targets. As an N-oxide, it can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can affect cellular processes. The compound’s interactions with enzymes and other proteins may also play a role in its biological effects .

Comparison with Similar Compounds

Structural Analogs with Varying Methyl Substitution

2H-Pyrrole, 3,4-dihydro-2,2,3,3,5-pentamethyl-, 1-oxide (CAS data not specified)

- Molecular formula: C₉H₁₇NO

- Molecular weight : 155.24 g/mol

- Key properties :

Comparison :

- The additional methyl groups at the 3,3- and 5-positions increase steric hindrance, reducing solubility in polar solvents compared to DMPO.

5,5-Dimethyl-1-pyrroline-2-carboxaldehyde, 1-oxide (CAS 64388-53-0)

- Molecular formula: C₇H₁₁NO₂

- Molecular weight : 141.17 g/mol

- Structure : Features a carboxaldehyde substituent at the 2-position .

Comparison :

- The aldehyde group introduces electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions. This contrasts with DMPO, which lacks such functional versatility.

- Likely used as an intermediate in fine chemical synthesis rather than radical trapping.

Heteroatom-Modified Analogs

Thiomorpholine, 2,2-dimethyl-, 1-oxide (CAS 1384431-11-1)

- Molecular formula: C₆H₁₃NOS (inferred)

- Key properties :

Comparison :

- The sulfur atom replaces oxygen in the morpholine ring, altering electronic properties and enabling participation in sulfur-specific reactions (e.g., sulfoxidation).

- Applications diverge from DMPO, focusing on pharmaceuticals or agrochemical intermediates rather than radical detection.

Fused-Ring Pyrrole Derivatives

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (e.g., 10a–10c)

- Examples :

Comparison :

- The fused pyridine ring introduces aromaticity and conjugation, shifting absorption spectra and redox potentials.

- Carboxylic acid substituents enable coordination chemistry (e.g., metal-binding in catalysis) or salt formation, unlike DMPO’s neutral N-oxide.

- Lower yields for halogenated derivatives (e.g., 10b) suggest steric or electronic challenges during synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2H-Pyrrole, 2,2-dimethyl-, 1-oxide (DMPO), and how is purity validated?

- Methodological Answer : DMPO is synthesized via oxidation of 5,5-dimethyl-1-pyrroline using peroxides or ozone. A common route involves reacting 2-methyl-2-nitrosopropane with a diene precursor under controlled conditions . Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 230–250 nm) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include a singlet for the dimethyl group (δ 1.2–1.4 ppm) and characteristic pyrroline oxide protons (δ 3.0–3.5 ppm) . Mass spectrometry (MS) with m/z 113.16 [M+H]+ confirms molecular identity .

Q. How does DMPO function as a spin-trapping agent in electron paramagnetic resonance (EPR) spectroscopy?

- Methodological Answer : DMPO traps transient radicals (e.g., hydroxyl or superoxide radicals) via covalent adduct formation, stabilizing them for detection by EPR. The nitrone group in DMPO reacts with radicals to form persistent nitroxide radicals, producing distinct hyperfine splitting patterns (e.g., 1:2:2:1 quartet for superoxide adducts). Experimental parameters include microwave power (10–20 mW), modulation amplitude (0.1–1.0 G), and scan time (60–120 s) to optimize signal-to-noise ratios .

Q. What are the key spectroscopic characteristics (NMR, IR, MS) used to confirm DMPO's structure?

- Methodological Answer :

- NMR : H NMR (CDCl₃): δ 1.38 (s, 6H, CH₃), 2.80–2.95 (m, 2H, CH₂), 3.20–3.40 (m, 2H, CH₂-N⁺O⁻).

- IR : Strong absorption at 1250–1300 cm⁻¹ (N-O stretch) and 1650–1700 cm⁻¹ (C=N stretch).

- MS : ESI-MS m/z 113.16 [M+H]+, with fragmentation peaks at m/z 95 (loss of H₂O) and 69 (ring cleavage) .

Advanced Research Questions

Q. How can experimental parameters be optimized to minimize DMPO decomposition during radical trapping studies?

- Methodological Answer : Decomposition is mitigated by:

- Storage : Store DMPO at –20°C under argon to prevent oxidation .

- Solvent Selection : Use degassed buffers (e.g., phosphate-buffered saline) with chelators (EDTA) to suppress metal-catalyzed degradation.

- Concentration Control : Limit DMPO concentrations to ≤50 mM to avoid self-reactivity artifacts.

- EPR Timing : Acquire spectra within 5–10 minutes of adduct formation to minimize signal decay .

Q. What strategies address discrepancies in DMPO adduct stability across different pH or solvent systems?

- Methodological Answer :

- pH Adjustment : For superoxide adducts (DMPO-OOH), use pH 7.4–8.0 to enhance stability; acidic conditions (pH < 6) promote decomposition.

- Co-solvents : Add 10–20% DMSO or ethanol to hydrophobic systems to improve solubility and reduce aggregation.

- Competitive Trapping : Use parallel experiments with alternative spin traps (e.g., TEMPO) to validate adduct specificity .

Q. What advanced computational methods model DMPO-radical adduct interactions for mechanistic insights?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict adduct geometries and spin densities. Molecular dynamics (MD) simulations assess solvent effects on adduct stability. For example, simulations reveal that water molecules stabilize DMPO-OH adducts via hydrogen bonding, aligning with experimental hyperfine coupling constants (HFCCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.